molecular formula C8H7BrS2 B14397843 5-Bromo-2,3-dihydro-1,4-benzodithiine CAS No. 87474-19-9

5-Bromo-2,3-dihydro-1,4-benzodithiine

Cat. No.: B14397843
CAS No.: 87474-19-9
M. Wt: 247.2 g/mol
InChI Key: JDWDRBLISMFVKY-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydro-1,4-benzodithiine is an organic compound that belongs to the class of benzodithiines These compounds are characterized by a benzene ring fused with two sulfur atoms in a 1,4-dithiine configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dihydro-1,4-benzodithiine typically involves the reaction of 2,3-dihydro-1,4-benzodithiine with bromine or a brominating agent. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator to achieve selective bromination at the 5-position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,3-dihydro-1,4-benzodithiine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Hydrogen Peroxide: Used for oxidation reactions.

    Lithium Aluminum Hydride: Used for reduction reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: De-brominated derivatives.

Scientific Research Applications

5-Bromo-2,3-dihydro-1,4-benzodithiine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dihydro-1,4-benzodithiine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The bromine atom and the dithiine ring system play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

    2,3-Dihydro-1,4-benzodithiine: Lacks the bromine atom, leading to different reactivity and applications.

    5-Chloro-2,3-dihydro-1,4-benzodithiine: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.

    2,3-Dihydro-1,4-benzoxathiine: Contains an oxygen atom in place of one sulfur atom, leading to different chemical behavior.

Uniqueness: This makes it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

5-bromo-2,3-dihydro-1,4-benzodithiine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrS2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWDRBLISMFVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(S1)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568048
Record name 5-Bromo-2,3-dihydro-1,4-benzodithiine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87474-19-9
Record name 5-Bromo-2,3-dihydro-1,4-benzodithiin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87474-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,3-dihydro-1,4-benzodithiine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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